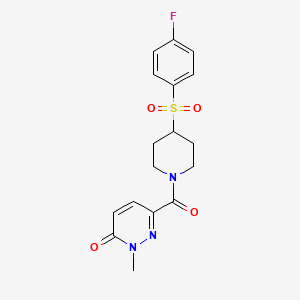

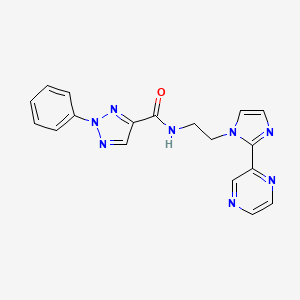

2-苯基-N-(2-(2-(吡嗪-2-基)-1H-咪唑-1-基)乙基)-2H-1,2,3-三唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide is a complex molecule that likely contains multiple heterocyclic structures, including a triazole ring, an imidazole ring, and a pyrazine ring. These heterocycles are common in pharmaceuticals and agrochemicals due to their diverse biological activities.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been described in the literature. For instance, the synthesis of N-(5-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine compounds involves the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride followed by a reaction with various aromatic aldehydes and cyclization with hydrazine hydrate . Although the specific synthesis of 2-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like the one can be characterized by spectroscopic methods such as 1H NMR and IR spectroscopy . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the molecule.

Chemical Reactions Analysis

Related compounds, such as 1-methyl-3-phenyl-1H-1,2,4-triazoles and -pyrazoles, can be synthesized through reactions involving N-methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride with nitriles and acetylenes, indicating that the compound may also undergo similar reactions with these or related reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of such heterocyclic compounds are typically influenced by their molecular structure. The presence of multiple rings and nitrogen atoms could imply a range of potential properties such as solubility in various solvents, melting points, and reactivity. The specific properties of 2-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide would need to be determined experimentally.

Relevant Case Studies

While the provided papers do not mention case studies directly related to the compound , the synthesis and characterization techniques described are relevant to the study of similar heterocyclic compounds . Case studies in the literature often explore the biological activity of such molecules, their potential as pharmaceuticals, and their physicochemical properties in various environments.

科学研究应用

合成方法和化学相互作用

一系列研究已经探讨了与2-苯基-N-(2-(2-(吡啶-2-基)-1H-咪唑-1-基)乙基)-2H-1,2,3-三唑-4-羧酰胺结构相关的化合物的合成。例如,开发新的合成途径以获得吡唑吡嘧啶和三唑衍生物展示了化学的多样性和创造具有潜在生物活性的多样分子框架的潜力(Rahmouni et al., 2016; Ledenyova et al., 2018)。这些研究突显了创新合成策略在生成具有有前途的生物和化学性质的化合物方面的重要性。

抗菌和抗氧化性能

已经评估了几种含有三唑和吡唑骨架的化合物的抗菌和抗氧化活性。一项研究展示了三唑基吡唑衍生物的抗菌潜力,表明其对各种细菌和真菌菌株具有广谱活性(Bhat et al., 2016)。这表明了这类化合物在解决微生物耐药问题方面的潜在应用。

生物评价和机制洞察

与2-苯基-N-(2-(2-(吡啶-2-基)-1H-咪唑-1-基)乙基)-2H-1,2,3-三唑-4-羧酰胺结构相关的化合物已经进行了生物评价,展示了一系列生物活性。例如,合成了吡唑并[3,4-d]嘧啶衍生物,并显示出显著的抗癌和抗5-脂氧合酶活性,指向它们在癌症和与炎症相关疾病中的治疗潜力(Rahmouni et al., 2016)。

材料科学和配位化学

利用三唑衍生物组装配位网络突显了这类化合物在材料科学中的作用。利用三唑连接单元研究锰和锌配合物提供了构建具有抗菌活性的配位聚合物的见解(Wang et al., 2015)。这展示了这些化合物的跨学科应用,不仅限于生物活性,还包括材料化学。

作用机制

Target of Action

For instance, compounds with a pyrazine moiety have been reported to have activity against a variety of targets, including G-protein coupled receptors and ion channels .

Mode of Action

Without specific information, it’s difficult to say exactly how this compound interacts with its target. The presence of multiple aromatic rings and a carboxamide group suggests that it might interact with its target through a combination of hydrophobic interactions and hydrogen bonding .

Pharmacokinetics

The presence of polar groups like the carboxamide could potentially enhance its solubility in water, which might influence its absorption and distribution .

Action Environment

Various environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound .

属性

IUPAC Name |

2-phenyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N8O/c27-18(16-13-23-26(24-16)14-4-2-1-3-5-14)22-9-11-25-10-8-21-17(25)15-12-19-6-7-20-15/h1-8,10,12-13H,9,11H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXQICJEDQQPMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCN3C=CN=C3C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-((1H-imidazol-1-yl)methyl)phenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2499608.png)

![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2499610.png)

![5-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2499612.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide](/img/structure/B2499617.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2499618.png)

![ethyl 4-[[(E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2499619.png)

![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride](/img/structure/B2499620.png)

![2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2499623.png)

![2-benzyl-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2499626.png)